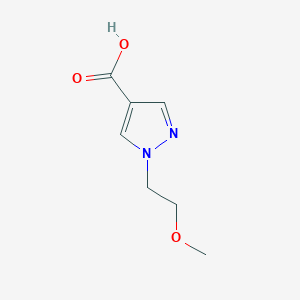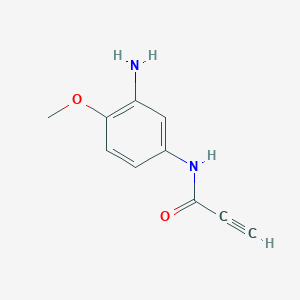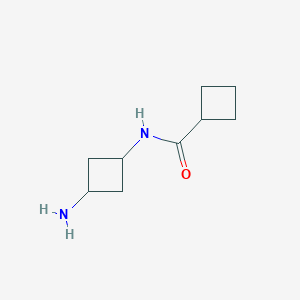
Deoxyribonucleic acid
Overview
Description
Deoxyribonucleic acid (DNA) is the molecule that carries genetic information for the development and functioning of an organism . DNA is made of two linked strands that wind around each other to resemble a twisted ladder — a shape known as a double helix . Each strand has a backbone made of alternating sugar (deoxyribose) and phosphate groups . Attached to each sugar is one of four bases: adenine (A), cytosine ©, guanine (G) or thymine (T) .
Synthesis Analysis
The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the -OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism .Molecular Structure Analysis
DNA structure shows the nucleotide bases cytosine ©, thymine (T), adenine (A), and guanine (G) linked to a backbone of alternating phosphate (P) and deoxyribose sugar (S) groups . Two sugar-phosphate chains are paired through hydrogen bonds between A and T and between G and C, thus forming the twin-stranded double helix of the DNA molecule .Chemical Reactions Analysis
DNA is involved in various chemical reactions. For instance, during DNA replication, the hydrogen bonds between the base pairs are broken, allowing the DNA strands to separate . This allows each strand to serve as a template for the synthesis of a new complementary strand .Physical And Chemical Properties Analysis
DNA is a nonflammable, noncombustible solid . It is a polymeric material with known nanometer-scale dimensions and well-understood, programmable, molecular recognition capabilities . DNA is soluble in water and many organic solvents .Scientific Research Applications
Nanotechnology in Medical Applications
DNA's unique structure and properties have made it a significant focus in nanotechnology, particularly in health care and medicine. This includes the development of nanoparticles for diagnostics and screening, unique drug delivery systems, antisense and gene therapy applications, tissue engineering, and the construction of nanorobots (Kubik, Bogunia-Kubik, & Sugisaka, 2005).
Supramolecular DNA Nanotechnology
DNA nanotechnology has generated diverse scaffolds, cages, and networks, precisely positioning molecules for applications in therapeutics, diagnostics, light-harvesting devices, nanopatterning, and molecular computing. It includes three major divisions: DNA tile, origami, and supramolecular DNA assembly, each with specific applications in multidisciplinary scientific fields (Conway & Sleiman, 2017).
Methods for Extracting Genomic DNA
The extraction of DNA from whole blood samples is a fundamental process in molecular biology. Various methods, ranging from basic manual protocols to sophisticated automated processes, have been developed for this purpose, each with its own advantages and limitations (Chacon-Cortes & Griffiths, 2014).
DNA in Catalysis, Encoding, and Stereocontrol
Beyond its biological roles, DNA has been developed for nonbiological applications in areas such as catalysis, encoding, and stereochemical control. This represents a significant expansion of the utility of DNA beyond traditional genetic functions (Silverman, 2010).
Statistical Analysis of DNA Sequence Data
Statistical analysis plays a critical role in understanding DNA sequence data. It encompasses the analysis of sequence composition, detection of homologies, identification of control elements, and the design of genetic probes. This field has grown rapidly with advancements in DNA sequencing technologies (Curnow & Kirkwood, 1989).
Therapeutic Nucleic Acids
The therapeutic applications of DNA and RNA involve their use as standalone agents in treatments. This includes antisense oligonucleotides, DNA aptamers, gene therapy, micro RNAs, short interfering RNAs, ribozymes, RNA decoys, and circular RNAs. They offer specificity, functional diversity, and limited toxicity, although challenges in delivery and minimizing off-target effects remain (Sridharan & Gogtay, 2016).
DNA as a Nanomaterial
DNA is increasingly recognized as a nanomaterial, with applications in biophotonics and the construction of bio-lasers. This includes the use of DNA doped with luminophores like rhodamine 6G, showing potential for practical applications in this field (Rău et al., 2012).
DNA in Epigenetics and Chromatin Dynamics
The study of chromatin and epigenetics leverages DNA's properties to understand cellular behavior, human development, and diseases. Micro- and nanoscale devices are increasingly used to study DNA modifications and chromatin structures (Aguilar & Craighead, 2013).
Computational Chemistry and DNA
Computational chemistry bridges computer science and biochemistry, using computer applications to study DNA chemistry. This includes sequencing genes, computing base pairing, and modeling biomolecules (Okore, 2017).
Mechanism of Action
Target of Action
Deoxyribonucleic acid (DNA) is a molecule that contains the biological instructions that make each species unique . DNA’s primary targets are the cells of an organism. It controls all the chemical changes that take place in cells .
Mode of Action
The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the −OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism . This results in a phosphodiester linkage between the 3’ position of the first and 5’ position of the second nucleotide, and a pyrophosphate (diphosphate) is eliminated .
Biochemical Pathways
The unusual complexity of the only pathway leading to DNA precursors, enzymatic reduction of ribonucleotides, is essential for understanding the DNA synthesis phase of a cell . The process involves flexible nucleotide-protein interactions, dithiols as reductant, transition metals (Mn, Fe, Co) for catalysis, and radical intermediates .
Pharmacokinetics
Observing the pre- and post-signs of drug-DNA interaction provides good evidence for the interaction mechanism to be elucidated .
Result of Action
The action of DNA results in the transmission of genetic information from one cell to another, or from one generation to the next . The action of DNase occurs in three phases. The initial phase introduces multiple nicks in the phosphodiester backbone. The second phase produces acid-soluble nucleotides. The third phase, which is the terminal phase, consists of the reduction of oligonucleotides, causing a hyperchromic shift in the UV data .
Action Environment
The action of DNA can be influenced by environmental factors. For instance, DNA has been found to adsorb to soil iron (oxyhydr-)oxides, which could potentially influence its action . Additionally, the pH of the environment can influence the activity of DNA, as certain DNA-related enzymes, such as DNase, have optimal activity at specific pH levels .
Future Directions
DNA has emerged as a promising molecular tool to engineer cellular membranes for biomedical applications due to its molecular recognition and programmable properties . The DNA-enabled intelligent systems which were able to sense stimuli such as DNA strands, light, and metal ions were highlighted . Future research directions include further understanding of the mechanisms of DNA damage and repair, which could facilitate diagnosis and the development of targeted therapies .
properties
IUPAC Name |
[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBASQCACWFTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864161 | |
| Record name | 5-Amino-2-({[{[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy}(hydroxy)phosphoryl]oxy}methyl)oxolan-3-yl (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Deoxyribonucleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13634 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1418963.png)







![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)

